4-Bromo-2-fluoroaniline hydrochloride

Catalog No.
S983936
CAS No.
1174029-29-8
M.F
C6H6BrClFN
M. Wt
226.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoroaniline hydrochloride

CAS Number

1174029-29-8

Product Name

4-Bromo-2-fluoroaniline hydrochloride

IUPAC Name

4-bromo-2-fluoroaniline;hydrochloride

Molecular Formula

C6H6BrClFN

Molecular Weight

226.47 g/mol

InChI

InChI=1S/C6H5BrFN.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H

InChI Key

SAIDHIHJVZUPGX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)N.Cl

Canonical SMILES

C1=CC(=C(C=C1Br)F)N.Cl

4-Bromo-2-fluoroaniline hydrochloride is a chemical compound with the molecular formula C6H6BrClFNC_6H_6BrClFN and a molecular weight of 226.47 g/mol. It is a derivative of aniline, characterized by the presence of bromine and fluorine substituents on the aromatic ring. The compound appears as a solid, typically in crystalline form, and has a melting point ranging from 40 to 42 °C. Its solubility in water is moderate, with reported solubility values around 0.266 mg/ml .

  • Toxicity: Due to its aromatic amine structure, it might exhibit toxic effects similar to other anilines, including skin irritation, respiratory problems, and potential carcinogenicity [].
  • Flammability: Likely combustible, similar to other organic compounds.
  • Reactivity: May react with strong acids or bases.

Intermediate for Organic Synthesis

4-Bromo-2-fluoroaniline hydrochloride finds its primary use in scientific research as an intermediate for organic synthesis. The presence of a bromine atom and a fluorine atom on the aromatic ring, along with the amine group, makes it a valuable building block for the creation of more complex molecules. A study describes its use in the synthesis of 4-amino-3-fluorophenyl boronic acid, a compound useful in further organic transformations [].

Potential Pharmaceutical Applications

There is limited research on the direct use of 4-bromo-2-fluoroaniline hydrochloride in pharmaceuticals. However, the base molecule, 4-bromo-2-fluoroaniline, has been explored for its potential anti-cancer properties. Studies suggest it may inhibit the epidermal growth factor receptor (EGFR), which plays a role in cell proliferation and tumor formation []. More research is needed to confirm these findings and determine the efficacy and safety of 4-bromo-2-fluoroaniline or its hydrochloride salt as a therapeutic agent.

Typical of aromatic amines. It can undergo nucleophilic substitution reactions due to the presence of the halogen atoms. For example, it can react with electrophiles in electrophilic aromatic substitution reactions. Additionally, it can be reduced to yield corresponding amines or further functionalized to produce various derivatives, such as boronic acids .

The biological activity of 4-Bromo-2-fluoroaniline hydrochloride has been studied in relation to its potential as a pharmaceutical intermediate. It acts as an inhibitor for certain cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs . Furthermore, its derivatives have shown promise in medicinal chemistry for developing compounds with anti-cancer properties.

General Synthesis Route

One common method for synthesizing 4-Bromo-2-fluoroaniline involves the reduction of 4-bromo-2-fluoro-1-nitrobenzene using iron powder in ethanol and water under reflux conditions:

  • Dissolve 10 g (45.5 mmol) of 4-bromo-2-fluoro-1-nitrobenzene in 50 mL of ethanol and 20 mL of water.
  • Add iron (12.7 g, 230 mmol) and ammonium chloride (24.3 g, 455 mmol).
  • Stir the mixture at 90 °C for about 2 hours.
  • Filter over Celite and wash with ethanol.
  • Concentrate the filtrate under reduced pressure and purify using silica gel chromatography .

4-Bromo-2-fluoroaniline hydrochloride is primarily used as an intermediate in organic synthesis and pharmaceutical development. Notable applications include:

  • Synthesis of Boronic Acids: It is utilized in the preparation of boronic acid derivatives, which are valuable in Suzuki coupling reactions for forming carbon-carbon bonds.
  • Chemical Modifications: It serves as a building block for various chemical modifications leading to biologically active compounds .
  • Research: Its derivatives are explored for potential therapeutic applications, particularly in oncology.

Studies have indicated that 4-Bromo-2-fluoroaniline hydrochloride interacts with specific biological targets through enzyme inhibition mechanisms. Its role as a CYP1A2 inhibitor suggests potential implications for drug-drug interactions when co-administered with other medications metabolized by this enzyme . Further research may reveal additional interactions that could affect its pharmacological profile.

Several compounds share structural similarities with 4-Bromo-2-fluoroaniline hydrochloride, including:

Compound NameMolecular FormulaNotable Differences
4-BromoanilineC6H6BrNC_6H_6BrNLacks fluorine substituent
2-FluoroanilineC6H6FNC_6H_6FNLacks bromine substituent
3-Bromo-4-fluoroanilineC6H5BrFNC_6H_5BrFNDifferent positioning of bromine and fluorine
4-Chloro-2-fluoroanilineC6H6ClFNC_6H_6ClFNChlorine instead of bromine

Uniqueness: The unique combination of bromine and fluorine substituents on the aniline structure gives 4-Bromo-2-fluoroaniline hydrochloride distinct reactivity patterns and biological properties compared to its analogs, making it particularly useful in specialized synthetic applications and medicinal chemistry .

The synthesis of 4-bromo-2-fluoroaniline represents a significant challenge in aromatic halogenation chemistry due to the requirement for precise regioselectivity and the management of competing reaction pathways [1] [2]. The halogenation of aromatic amine derivatives involves electrophilic aromatic substitution mechanisms, where the electron-donating nature of the amino group directs incoming electrophiles to specific positions on the aromatic ring [3] [4].

Electrophilic Bromination Mechanisms

The fundamental mechanism underlying aromatic bromination involves the generation of electrophilic bromine species that attack the electron-rich aromatic system [3] [4]. This process typically proceeds through a stepwise mechanism involving the formation of a π-complex intermediate, followed by the rate-determining formation of an arenium ion (Wheland intermediate) [5]. The amino group functions as a powerful π-donor substituent, directing electrophilic attack preferentially to the ortho and para positions relative to the nitrogen atom [4] [5].

Research has demonstrated that the positional selectivity in electrophilic aromatic bromination follows a predictable pattern, with π-donor substituents directing bromination in the preferential order of para > ortho > meta [5]. This selectivity can be rationalized through molecular orbital theory, where the positive charge of the arenium ion is delocalized at positions ortho and para to the site of substitution [5].

Copper-Catalyzed Oxidative Bromination

Advanced synthetic methodologies have emerged utilizing copper-catalyzed oxidative bromination systems for the preparation of bromoanilines [1] [6]. The copper-catalyzed approach employs sodium bromide and sodium persulfate in the presence of catalytic copper sulfate pentahydrate to achieve regioselective bromination [1]. This method offers exceptional regioselectivity, with reported para to ortho ratios exceeding 99:1 under optimized conditions [1].

The reaction mechanism involves the in-situ generation of electrophilic bromine species through the oxidation of bromide ions by persulfate in the presence of copper catalysis [1]. The process demonstrates remarkable efficiency, with yields reaching 94.9% for the formation of 4-bromo-2-fluoroaniline from 2-fluoroaniline [1]. The reaction conditions are notably mild, operating at temperatures between 7-25°C over a 24-hour period [1].

Alternative Halogenation Strategies

N-Bromosuccinimide has emerged as a highly effective brominating agent for aniline derivatives, offering excellent yields and controllable reaction conditions [7] [8]. This method provides 95% yield for brominated fluoroaniline derivatives when conducted in dimethylformamide solvent with controlled addition procedures [8]. The regioselectivity achieved through N-Bromosuccinimide bromination can be modulated through careful selection of reaction conditions and solvent systems [7].

Quaternary ammonium bromide catalysis represents another significant advancement in aromatic bromination methodology [2] [9]. The use of quaternary ammonium bromides as catalysts in the presence of molecular bromine enables highly selective bromination with yields ranging from 95-97% [2]. This approach offers the advantage of catalyst recycling and continuous process operation, making it suitable for larger-scale applications [2].

Hydrochloride Salt Formation Mechanisms

The formation of 4-bromo-2-fluoroaniline hydrochloride involves a fundamental acid-base reaction between the aromatic amine and hydrochloric acid [10] [11]. This transformation represents a crucial step in the synthesis and purification of the target compound, as the hydrochloride salt form exhibits enhanced solubility and stability characteristics compared to the free base [10] [12].

Protonation Chemistry

The mechanism of hydrochloride salt formation involves the protonation of the amino group by hydrochloric acid, resulting in the formation of an ammonium ion paired with a chloride anion [10] [11]. The lone pair of electrons on the amine nitrogen atom acts as a nucleophile, accepting a proton from the acid to form a new nitrogen-hydrogen bond [10]. This process converts the primary amine group into a positively charged ammonium functionality, significantly altering the compound's physical and chemical properties [10].

The reaction follows classical acid-base principles, where the aromatic amine functions as a Lewis base and hydrochloric acid serves as a Brønsted-Lowry acid [10] [11]. The formation of the salt is thermodynamically favorable due to the stabilization provided by electrostatic interactions between the ammonium cation and chloride anion [10]. Research indicates that this reaction typically proceeds to completion in the presence of excess hydrochloric acid [13].

Stoichiometric Considerations

Optimal hydrochloride salt formation requires careful attention to stoichiometric ratios, with a 1:1 molar ratio of amine to hydrochloric acid being theoretically ideal [11] [13]. However, practical synthesis often employs a slight excess of hydrochloric acid to ensure complete conversion of the amine to its salt form [11]. This excess acid also serves to suppress any potential side reactions and ensures the stability of the final product [11].

The reaction kinetics are generally rapid at room temperature, with complete salt formation occurring within minutes under appropriate conditions [11] [13]. The process is exothermic, requiring temperature control to prevent decomposition or unwanted side reactions [11]. Optimal reaction temperatures range from 0-5°C during the initial mixing phase, followed by gradual warming to room temperature [12].

Crystallization Thermodynamics

The crystallization of 4-bromo-2-fluoroaniline hydrochloride involves complex thermodynamic considerations related to nucleation and crystal growth processes [14]. The hydrochloride salt typically exhibits different crystal packing arrangements compared to the free base, resulting in altered physical properties such as melting point and solubility [14]. Research on similar aniline hydrochloride salts has revealed that these compounds often crystallize in specific space groups with characteristic hydrogen bonding patterns [14].

The crystal structure is stabilized by a network of intermolecular hydrogen bonds between the protonated amino group and chloride anions [14]. These interactions contribute to the enhanced stability and altered solubility profile of the hydrochloride salt compared to the neutral amine [14]. The crystallization process can be optimized through careful control of temperature, solvent composition, and concentration [14].

Purification Techniques and Yield Optimization

The purification of 4-bromo-2-fluoroaniline hydrochloride requires sophisticated techniques to achieve high purity levels while maintaining acceptable yields [15] [16]. The purification strategy must address both the removal of synthetic impurities and the optimization of crystal quality for the final hydrochloride salt product [15] [16].

Recrystallization Methodologies

Recrystallization represents the primary purification technique for 4-bromo-2-fluoroaniline hydrochloride, offering both purification and crystal quality improvement [17] [18]. The selection of appropriate recrystallization solvents is critical for achieving optimal results, with ethanol-water mixtures demonstrating superior performance for aniline derivatives [17]. The recrystallization process involves dissolving the crude compound in a minimum volume of hot solvent, followed by controlled cooling to promote crystal formation [18].

Multiple recrystallization cycles are often necessary to achieve pharmaceutical-grade purity, with each cycle typically improving purity by 2-5% [17]. Research indicates that yields exceeding 90% can be achieved through optimized recrystallization procedures when proper temperature control and solvent selection are employed [17]. The key to successful recrystallization lies in identifying the optimal solvent system that provides adequate solubility at elevated temperatures while promoting selective crystallization of the desired product upon cooling [18].

Advanced Purification Strategies

Column chromatography serves as an effective purification method for 4-bromo-2-fluoroaniline prior to hydrochloride salt formation [1] [20]. Silica gel chromatography using petroleum ether and ethyl acetate gradients (10:1 to 5:1) has been demonstrated to effectively separate the target compound from synthetic impurities [1] [20]. This approach is particularly valuable when dealing with complex reaction mixtures containing multiple brominated products [1].

The application of trichloroacetic acid-based purification represents an innovative approach for amine purification, offering reduced waste generation and simplified operations [21]. This method involves the temporary protonation of amines with trichloroacetic acid, enabling selective precipitation and separation from impurities [21]. Upon treatment with base, the pure amine is regenerated through decarboxylation of the trichloroacetic acid, yielding volatile carbon dioxide and chloroform [21]. This methodology has demonstrated purification yields up to 98% for various amine substrates [21].

Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature7-25°CTemperature control prevents decomposition, maintains >90% yield [1]
Reaction Time2-24 hoursExtended reaction times improve conversion but may increase side products [1]
Catalyst Loading1-25 mol%Higher catalyst loading improves rate but increases cost [1]
Solvent SystemAcetonitrile/WaterAppropriate solvent selection crucial for regioselectivity [1]
pH ControlHighly acidic (pH <2)Low pH stabilizes intermediate species [12]

The optimization of synthetic yields requires systematic investigation of reaction parameters and their interdependencies [1] [2]. Temperature control emerges as the most critical factor, with optimal ranges typically falling between 7-25°C depending on the specific methodology employed [1]. Reaction times must be balanced between achieving complete conversion and minimizing the formation of degradation products [1].

Catalyst loading represents another crucial optimization parameter, particularly for copper-catalyzed systems where loadings of 25 mol% have been shown to provide optimal results [1]. However, economic considerations may favor lower catalyst loadings when acceptable yields can be maintained [1]. The selection of appropriate solvent systems significantly impacts both yield and regioselectivity, with acetonitrile-water mixtures demonstrating superior performance for oxidative bromination reactions [1].

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of synthetic methodologies for 4-bromo-2-fluoroaniline reveals significant variations in efficiency, selectivity, and practical applicability [1] [2] [8] [20]. The comparative analysis encompasses yield performance, regioselectivity, reaction conditions, and economic considerations across multiple synthetic approaches.

Synthetic Route Performance Comparison

MethodStarting MaterialYield (%)RegioselectivityReaction Conditions
Copper-catalyzed oxidative bromination [1]2-Fluoroaniline94.9>99:1 para/ortho7-25°C, 24h, CuSO₄·5H₂O catalyst
N-Bromosuccinimide bromination [8]4-Fluoroaniline95Position-dependentDMF solvent, controlled addition
Quaternary ammonium bromide catalysis [2]2-Fluoroaniline95-97High para-selectivityCH₂Cl₂, continuous process
Iron reduction of nitro precursor [20]4-Bromo-2-fluoro-1-nitrobenzene85Predetermined90°C, 2h, Fe/NH₄Cl
Electrophilic bromination [4]2-Fluoroaniline70-85Para-selective with catalystVariable temperature, Lewis acid

The copper-catalyzed oxidative bromination method demonstrates superior performance in terms of both yield and regioselectivity [1]. This approach achieves 94.9% yield with exceptional para to ortho selectivity exceeding 99:1, making it the most efficient single-step synthesis for the target compound [1]. The mild reaction conditions and high selectivity make this method particularly attractive for large-scale applications [1].

Economic and Practical Considerations

The economic viability of different synthetic routes depends on multiple factors including raw material costs, catalyst requirements, reaction time, and purification complexity [1] [2] [8]. The copper-catalyzed method, while achieving high yields, requires the use of precious metal catalysts and oxidizing agents, potentially increasing production costs [1]. However, the superior yield and selectivity may offset these costs in commercial applications [1].

N-Bromosuccinimide bromination offers the advantage of readily available reagents and straightforward reaction conditions [8]. The 95% yield achieved through this method, combined with relatively simple purification requirements, makes it an attractive option for research-scale synthesis [8]. The method's primary limitation lies in its position-dependent selectivity, which may require additional purification steps when specific regioisomers are desired [8].

The quaternary ammonium bromide catalysis approach provides unique advantages for continuous process operation [2]. The ability to recycle catalyst solutions and maintain consistent yields of 95-97% over multiple reaction cycles makes this method particularly suitable for industrial applications [2]. The continuous nature of the process also enables better heat management and improved safety profiles compared to batch operations [2].

Mechanistic Efficiency Analysis

The mechanistic pathways underlying different synthetic approaches reveal fundamental differences in reaction efficiency and selectivity [1] [2] [5]. Copper-catalyzed oxidative bromination operates through a controlled generation of electrophilic bromine species, enabling precise regiocontrol [1]. This approach minimizes the formation of unwanted regioisomers and reduces purification requirements [1].

In contrast, traditional electrophilic bromination methods rely on Lewis acid activation of molecular bromine, which can lead to multiple substitution products and reduced selectivity [4] [5]. The inherent reactivity of activated bromine species makes it challenging to achieve the high regioselectivity observed in copper-catalyzed systems [4] [5].

The iron reduction approach offers the advantage of predetermined regioselectivity based on the substitution pattern of the nitro precursor [20]. This method achieves 85% yield with excellent selectivity, as the reduction process does not alter the existing substitution pattern [20]. However, the requirement for pre-functionalized starting materials may limit its applicability in some synthetic contexts [20].

Electrophilic Substitution Patterns

4-Bromo-2-fluoroaniline hydrochloride exhibits unique electrophilic substitution behavior that differs significantly from unsubstituted aniline due to the presence of electron-withdrawing halogen substituents. The compound displays markedly reduced reactivity toward electrophiles compared to simple aniline derivatives [1].

Electronic Effects and Reactivity Pattern

The combined presence of bromine and fluorine substituents creates a deactivated aromatic system. Both halogens exert strong electron-withdrawing effects through their -I (inductive) effects, which reduce the electron density of the aromatic ring [2] [3]. This deactivation is particularly pronounced due to the cumulative effect of multiple electron-withdrawing groups. The typical electrophilic aromatic substitution reactions proceed with considerably reduced rates compared to unsubstituted aniline [3].

Regioselectivity in Electrophilic Substitution

Despite the deactivation, when electrophilic substitution does occur, the reaction typically follows ortho/para-directing patterns relative to the amino group. However, the presence of the halogen substituents significantly modifies the regioselectivity. The amino group remains weakly activating, but the meta-positions become more favorable for certain electrophiles due to the electron-withdrawing effects of the halogens [4] [1].

Reaction TypePreferred PositionMechanismRelative Reactivity
Brominationortho/paraElectrophilic aromatic substitutionLow (deactivated ring)
Chlorinationortho/paraElectrophilic aromatic substitutionLow (deactivated ring)
Nitrationmeta (deactivated)Electrophilic aromatic substitutionVery low
Sulfonationmeta (deactivated)Electrophilic aromatic substitutionVery low

Mechanistic Considerations

The electrophilic substitution mechanism involves the formation of a sigma complex (arenium ion) intermediate. The electron-withdrawing halogens destabilize this intermediate, resulting in higher activation energies and slower reaction rates [4]. Research indicates that the deactivation effect follows the order: F > Cl > Br > I, with fluorine exerting the strongest electron-withdrawing effect [2].

Nucleophilic Displacement Reactions

4-Bromo-2-fluoroaniline hydrochloride demonstrates remarkable reactivity in nucleophilic displacement reactions, particularly through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [6].

Nucleophilic Aromatic Substitution (SNAr)

The compound readily undergoes SNAr reactions due to the electron-withdrawing effects of both halogen substituents. The fluorine atom is particularly susceptible to nucleophilic displacement due to its high electronegativity and the stability of the fluoride leaving group . The reaction typically proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. These reactions demonstrate high selectivity, typically occurring at the carbon-bromine bond while preserving the fluorine substituent [7] [6].

Reaction TypeLeaving GroupNucleophile/PartnerRegioselectivity
Nucleophilic Aromatic Substitution (SNAr)Br or FAmines, alkoxides, thiolsFavored at F position
Suzuki-Miyaura CouplingBrBoronic acids/estersSelective at Br position
Sonogashira CouplingBrTerminal alkynesSelective at Br position
Buchwald-Hartwig AminationBrAminesSelective at Br position

Mechanistic Pathways

The SNAr mechanism involves nucleophilic attack on the aromatic ring, forming a negatively charged intermediate (Meisenheimer complex). The electron-withdrawing halogens stabilize this intermediate through resonance and inductive effects . For cross-coupling reactions, the mechanism involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation and reductive elimination steps [6].

Redox Behavior of the Aromatic Amine System

The redox behavior of 4-Bromo-2-fluoroaniline hydrochloride is significantly influenced by the halogen substituents, which affect both the oxidation potential and the stability of oxidized species [8] [9].

Oxidation Potential and Electrochemical Properties

The presence of electron-withdrawing halogens increases the oxidation potential of the aromatic amine system. Studies on halogenated anilines indicate that the oxidation potential correlates with the electronegativity of the halogen substituents [2] [8]. The compound exhibits a higher oxidation potential compared to unsubstituted aniline, requiring more positive potentials to achieve one-electron oxidation.

Oxidation Mechanism and Intermediates

The oxidation of aromatic amines typically follows a stepwise mechanism involving initial one-electron oxidation to form a radical cation, followed by further oxidation or deprotonation [8] [9]. The electron-withdrawing halogens destabilize the radical cation intermediate, affecting the overall oxidation pathway.

Oxidation StateElectron CountTypical Potential (V vs SCE)Stability
Neutral amine0 electrons removed0.0 (reference)Stable
Radical cation1 electron removed+0.8 to +1.2Moderately stable
Dication2 electrons removed+1.5 to +2.0Unstable
Quinone imine2 electrons removed + deprotonation+1.0 to +1.5Stable under basic conditions

Reduction Behavior

The compound can undergo reduction reactions, particularly of the nitro precursor during synthesis. Electrochemical reduction studies indicate that the halogen substituents can also be reduced under appropriate conditions, with the order of ease of reduction being I > Br > Cl > F [10].

Cytochrome P450 Interactions

Research demonstrates that halogenated anilines interact with cytochrome P450 enzymes, affecting their oxidative metabolism. The fluorine substituent is more easily eliminated from the aromatic ring compared to bromine during enzymatic oxidation [2]. This selective dehalogenation has implications for metabolic pathways and drug design.

Coordination Chemistry with Metal Centers

4-Bromo-2-fluoroaniline hydrochloride exhibits diverse coordination behavior with various metal centers, primarily through the amino nitrogen donor atom, though η6-arene coordination is also possible with certain metals [11] [6].

Coordination Modes and Geometries

The compound primarily acts as a monodentate ligand through the amino nitrogen atom. The presence of halogen substituents affects the electronic properties of the nitrogen donor, generally reducing its electron density and basicity compared to unsubstituted aniline [12].

Palladium Coordination Chemistry

Palladium complexes of halogenated anilines are particularly important in catalysis. The compound can coordinate to palladium(II) centers in square planar geometries, often in the presence of phosphine co-ligands [6]. These complexes are active in cross-coupling reactions and C-H activation processes.

Transition Metal Complexes

Various transition metals form stable complexes with halogenated anilines. The coordination behavior depends on the metal center's electronic configuration and the steric effects of the halogen substituents [11] [6].

Metal IonCoordination ModeGeometryApplications
Pd(II)Monodentate (N-donor)Square planarCatalysis (cross-coupling)
Pt(II)Monodentate (N-donor)Square planarCatalysis, medicinal chemistry
Cu(II)Monodentate (N-donor)Square planar/octahedralCatalysis, materials
Ru(II)η6-arene coordinationOctahedralAromatic activation

Arene Coordination

The aromatic ring of 4-Bromo-2-fluoroaniline hydrochloride can coordinate to metals in an η6-fashion, particularly with ruthenium and other Group 8 metals [11]. This coordination mode activates the aromatic ring toward nucleophilic attack and enables unique transformations not possible with uncoordinated arenes.

Catalytic Applications

Metal complexes of halogenated anilines serve as important catalysts in various organic transformations. Palladium complexes are particularly effective in cross-coupling reactions, while ruthenium complexes enable aromatic C-H functionalization [11] [6].

Dates

Last modified: 08-16-2023

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